molecular formula C13H13N5O2 B2851970 2-Methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415531-51-8

2-Methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No. B2851970
CAS RN: 2415531-51-8
M. Wt: 271.28
InChI Key: UQTGOLFELVDSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are known to be biologically active and can be found in many natural products . They have been used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin .


Synthesis Analysis

The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine (VI) with methyl iodide . The 7-methyl product (VII) is then reacted with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .


Molecular Structure Analysis

The molecular structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include methylation and subsequent reaction with an amine . The yield of the reaction was reported to be 71% .

Mechanism of Action

While the specific mechanism of action for “2-Methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is not mentioned in the sources, pyrrolo[2,3-d]pyrimidines have shown pronounced cytotoxic activity . They have been found to be active against various human cancer cell lines .

Future Directions

The future directions for this compound could involve further exploration of its biological activity, particularly its cytotoxic activity . Additionally, more research could be done to optimize its synthesis and improve its yield .

properties

IUPAC Name

2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-17-12(19)8-4-18(5-9(8)13(17)20)11-7-2-3-14-10(7)15-6-16-11/h2-3,6,8-9H,4-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTGOLFELVDSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.